ASN001 -

ASN001

Catalog Number: EVT-1533626
CAS Number:
Molecular Formula: C15H25N2+
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor ASN001 selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.
Overview

ASN001 is a novel, non-steroidal compound that serves as a potent inhibitor of the cytochrome P450 17A1 enzyme, commonly referred to as CYP17 lyase. This enzyme plays a crucial role in the biosynthesis of androgens, particularly testosterone, and is implicated in various endocrine disorders, including prostate cancer. ASN001 selectively inhibits testosterone synthesis while sparing cortisol production, making it a targeted therapeutic option in androgen-dependent conditions such as prostate cancer and potentially other hormone-related diseases .

Source

ASN001 was developed through a collaborative effort between pharmaceutical researchers and institutions focusing on advancing treatments for hormone-sensitive cancers. The compound is derived from a series of synthetic modifications aimed at optimizing its inhibitory effects on the CYP17 enzyme .

Classification

ASN001 is classified as an anti-androgen and enzyme inhibitor. It falls under the category of small molecules designed to interfere with specific biochemical pathways, particularly those involved in hormone synthesis. Its mechanism targets the adrenal cortex's steroidogenesis pathway, specifically inhibiting the conversion processes that lead to testosterone production .

Synthesis Analysis

Methods

The synthesis of ASN001 involves several key steps that incorporate advanced organic chemistry techniques. The initial stages typically include:

  1. Formation of the Core Structure: This involves the cyclization of appropriate precursors under controlled conditions to form the core structure characteristic of ASN001.
  2. Functional Group Modification: Subsequent reactions introduce various functional groups that enhance the compound's potency and selectivity towards CYP17.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process has been optimized for yield and purity, with specific attention paid to reaction conditions (e.g., temperature, solvent choice) that can significantly impact the efficiency of each step. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed throughout the synthesis to monitor progress and assess product quality .

Molecular Structure Analysis

Structure

ASN001 features a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The structural formula includes:

  • A core bicyclic system
  • Specific substitutions that enhance binding affinity to the CYP17 enzyme

Data

The molecular formula of ASN001 is C20H25N3O3C_{20}H_{25}N_3O_3, with a molecular weight of approximately 357.43 g/mol. Detailed structural analysis using X-ray crystallography or NMR spectroscopy may provide insights into its three-dimensional conformation and interaction sites with the target enzyme .

Chemical Reactions Analysis

Reactions

ASN001's chemical reactivity primarily involves its interactions with the CYP17 enzyme:

  1. Inhibition Mechanism: ASN001 binds to the active site of CYP17, blocking substrate access and preventing testosterone synthesis.
  2. Stability Studies: The compound's stability under physiological conditions has been assessed using various analytical techniques, ensuring its viability for therapeutic applications.

Technical Details

Studies have shown that ASN001 exhibits significant stability in biological matrices, with degradation pathways being minimal under standard storage conditions. Kinetic assays have been utilized to determine its inhibition constants (IC50 values) against CYP17, providing quantifiable metrics for its efficacy .

Mechanism of Action

Process

The mechanism by which ASN001 exerts its effects involves competitive inhibition of the CYP17 enzyme:

  • Binding Affinity: ASN001 competes with natural substrates for binding to CYP17.
  • Selective Inhibition: By preferentially inhibiting testosterone over cortisol synthesis, ASN001 minimizes side effects associated with broader steroidogenesis inhibition.

Data

In vitro studies have demonstrated that ASN001 achieves significant reductions in testosterone levels at concentrations that do not affect cortisol production, highlighting its selectivity and potential for clinical application in managing hormone-sensitive cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ASN001 is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: ASN001 is stable under acidic and neutral pH conditions but may degrade under highly alkaline environments.
  • Melting Point: The melting point has been determined to be around 150-155 °C.

Relevant data regarding solubility and stability are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

ASN001 has significant potential applications in:

  • Cancer Therapy: Its primary use is in treating prostate cancer by targeting androgen synthesis pathways.
  • Endocrine Disorders: It may also be beneficial in managing other conditions characterized by excessive androgen levels.

Research continues into expanding its applications beyond prostate cancer, exploring roles in other hormone-dependent malignancies or disorders where androgen modulation is beneficial .

Introduction to ASN001 as a Pharmacological Agent

ASN001 (MedKoo Cat#: 206528) is an orally available non-steroidal inhibitor targeting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This compound represents a paradigm shift in managing androgen-dependent conditions—particularly metastatic castration-resistant prostate cancer (mCRPC)—by selectively suppressing sex steroid synthesis without concurrent glucocorticoid deficiency. Its development addresses critical limitations of first-generation CYP17A1 inhibitors by leveraging structural innovations to achieve unparalleled enzyme selectivity and circumvent resistance mechanisms inherent to steroidal analogs [2] [7].

Historical Development of CYP17 Lyase Inhibitors

The evolution of CYP17A1 inhibitors reflects iterative improvements in target specificity:

  • First-generation steroidal inhibitors: Abiraterone acetate (Zytiga®), approved in 2011, irreversibly inhibits both 17α-hydroxylase and 17,20-lyase activities of CYP17A1. Its steroidal scaffold contributes to off-target inhibition of CYP21A2, CYP1A2, CYP2D6, and CYP3A4, necessitating co-administration of prednisone to counter mineralocorticoid excess syndrome [1] [9].
  • Second-generation agents: Orteronel and galeterone advanced lyase selectivity but faced clinical limitations. Galeterone failed Phase III due to insufficient radiographic progression-free survival, while orteronel showed no overall survival benefit [3].
  • Non-steroidal breakthroughs: ASN001 emerged alongside compounds like BMS-737, which featured optimized aza-indazole cores to enhance metabolic stability and CYP1A2 selectivity. These agents prioritized dissociation of lyase inhibition from glucocorticoid suppression [3].

Table 1: Evolution of CYP17A1 Inhibitors

CompoundClassCYP17A1 SelectivityPrednisone CoadministrationClinical Status
AbirateroneSteroidalDual inhibitorRequiredApproved (2011)
OrteronelNon-steroidalLyase-selectiveRequiredPhase III failure
GaleteroneSteroidalLyase-selectiveNot requiredPhase III failure
BMS-737Non-steroidalLyase-selectiveNot requiredPreclinical
ASN001Non-steroidalLyase-selectiveNot requiredPhase I/II

Molecular and Biochemical Significance of CYP17 in Steroidogenesis

CYP17A1 is a dual-function monooxygenase encoded on chromosome 10q24.3, catalyzing two sequential reactions critical to steroidogenesis:

  • 17α-Hydroxylase activity: Converts pregnenolone → 17α-hydroxypregnenolone (17OH-Preg) and progesterone → 17α-hydroxyprogesterone (17OHP), precursors to glucocorticoids.
  • 17,20-Lyase activity: Cleaves C17–C20 bonds to convert 17OH-Preg → dehydroepiandrosterone (DHEA), the gateway androgen for testosterone synthesis [1] [9].

The enzyme’s lyase activity depends critically on allosteric regulators:

  • Cytochrome b5 (CYB5) enhances electron transfer from POR (cytochrome P450 oxidoreductase), increasing lyase efficiency 10-fold [9].
  • Phosphorylation of CYP17A1 serine residues further modulates lyase specificity [9].

Crucially, androgen biosynthesis occurs via two distinct pathways:

  • Classic pathway: Cholesterol → DHEA → androstenedione → testosterone → DHT (in peripheral tissues).
  • Backdoor pathway: 17OHP → 5α-pregnane-3α,17α-diol-20-one (via 5α-reductase) → androsterone → DHT without testosterone intermediation. This pathway is physiologically dominant in fetal masculinization and pathological in hyperandrogenic disorders like congenital adrenal hyperplasia [4] [5] [6].

Table 2: Androgen Biosynthesis Pathways Involving CYP17A1

ParameterClassic PathwayBackdoor Pathway
Key SubstratePregnenoloneProgesterone/17OHP
CYP17A1 RoleLyase on 17OH-Preg → DHEALyase on 17OH-allopregnanolone → androsterone
5α-Reductase ActionOn testosterone → DHTOn C21 precursors before lyase
Physiological RoleAdult androgen productionFetal genital development
Pathological RelevanceProstate cancer progressionPCOS, CAH-associated virilization

Rationale for ASN001 Development: Targeting Androgen Synthesis Pathways

ASN001’s design addresses three critical limitations of existing CYP17A1 inhibitors:

  • Glucocorticoid-sparing selectivity: Unlike abiraterone (which inhibits hydroxylase >90%), ASN001’s non-steroidal scaffold preferentially blocks lyase activity, preserving cortisol synthesis and eliminating prednisone dependence [2] [7].
  • Resistance mitigation: Abiraterone undergoes activation by HSD3B1 and 5α-reductase to 3-keto-5α-abiraterone—a potent androgen receptor (AR) agonist that paradoxically stimulates cancer growth. ASN001’s structure prevents conversion to AR-active metabolites [1].
  • Backdoor pathway suppression: The backdoor route generates DHT independent of testosterone, enabling androgenesis in CRPC despite castrate serum testosterone levels. ASN001’s lyase inhibition disrupts androsterone production, a key backdoor androgen [4] [6].

Phase I/II data validate this mechanism: ASN001 treatment suppressed DHEA (precursor to classic pathway androgens) by >80% and reduced testosterone to unquantifiable levels in mCRPC patients, without inducing mineralocorticoid excess [7].

Research Objectives: Efficacy, Selectivity, and Therapeutic Innovation

ASN001 development prioritized three research imperatives:

Biochemical Selectivity

  • Lyase vs. hydroxylase inhibition: ASN001 exhibits a 15-fold selectivity for lyase (IC₅₀ = 7 nM) over hydroxylase activity, contrasting abiraterone’s balanced inhibition (lyase IC₅₀ = 2.8 nM, hydroxylase IC₅₀ = 3.9 nM) [3].
  • Off-target CYP avoidance: Unlike abiraterone (CYP1A2 IC₅₀ = 210 nM), ASN001 shows negligible activity against CYPs 1A2, 2D6, and 3A4 at therapeutic concentrations [2] [3].

Table 3: Selectivity Profile of ASN001 vs. Reference Inhibitors

TargetASN001 IC₅₀ (nM)Abiraterone IC₅₀ (nM)Orteronel IC₅₀ (nM)
CYP17A1 Lyase72.855
CYP17A1 Hydroxylase1053.9210
CYP1A2>10,0002103,200
CYP3A4>10,0002,800>10,000

Preclinical to Clinical Translation

  • Xenograft models: ASN001 reduced tumor growth by 78% in VCaP xenografts (androgen-sensitive PCa) at 10 mg/kg/day, correlating with undetectable intratumoral DHT [3].
  • Phase I/II clinical outcomes: In treatment-naïve mCRPC patients, ASN001 (300–400 mg/day) achieved:
  • PSA50 response (≥50% PSA decline) in 3/4 patients (75%)
  • Progression-free survival extending to 37+ weeks
  • No mineralocorticoid excess despite prednisone omission [7].

Therapeutic Spectrum Expansion

Beyond prostate cancer, ASN001’s mechanistic attributes address unmet needs in:

  • Breast cancer: Overexpressed androgen receptors in 70–90% of triple-negative cases may be targeted by androgen deprivation [1].
  • Polycystic ovary syndrome (PCOS): Backdoor pathway-derived androgens contribute to hyperandrogenism; ASN001 suppresses adrenal and ovarian androgenesis [4] [8].
  • Cushing’s syndrome: Cortisol-sparing inhibition offers advantages over non-selective agents [1].

Properties

Product Name

ASN001

Molecular Formula

C15H25N2+

Synonyms

ASN001; ASN-001; AS N001.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.